N-hexadecylformamide

Übersicht

Beschreibung

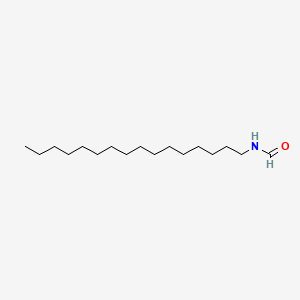

N-hexadecylformamide: is an organic compound with the molecular formula C₁₇H₃₅NO It belongs to the class of formamides, which are derivatives of formic acid where the hydrogen atom is replaced by an alkyl or aryl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-hexadecylformamide can be synthesized through the reaction of hexadecylamine with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the formamide bond. The general reaction is as follows: [ \text{C}{16}\text{H}{33}\text{NH}2 + \text{HCOOH} \rightarrow \text{C}{16}\text{H}_{33}\text{NHCHO} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include sulfonated rice husk ash and other solid acid catalysts. These catalysts promote the N-formylation of hexadecylamine using formic acid under solvent-free conditions, resulting in high yields and short reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: N-hexadecylformamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Hexadecanoic acid.

Reduction: Hexadecylamine.

Substitution: Various substituted formamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-hexadecylformamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

Biology: It is employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.

Industry: It is used in the production of detergents, emulsifiers, and other surfactant-based products.

Wirkmechanismus

The mechanism of action of N-hexadecylformamide involves its interaction with lipid bilayers and membrane proteins. The long hexadecyl chain allows it to integrate into lipid membranes, altering their properties and affecting the function of membrane-bound proteins. This can influence various cellular processes, including signal transduction and transport mechanisms .

Vergleich Mit ähnlichen Verbindungen

N-octadecylformamide: Similar structure with an octadecyl chain instead of a hexadecyl chain.

N-dodecylformamide: Contains a shorter dodecyl chain.

N-heptylformamide: Has a heptyl chain.

Uniqueness: N-hexadecylformamide is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant. Its long chain also allows for better integration into lipid bilayers compared to shorter-chain formamides .

Biologische Aktivität

N-Hexadecylformamide (C17H35NO) is a long-chain fatty amide that has garnered interest for its potential biological activities. This compound is characterized by a molecular weight of 269.466 g/mol and a density of 0.854 g/cm³, with a boiling point of approximately 401.7ºC at 760 mmHg . This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound's biological activity is primarily attributed to its interactions with cellular membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting various membrane-bound proteins. This can lead to changes in cell signaling pathways, influencing processes such as cell proliferation and differentiation.

Biological Effects

-

Antimicrobial Activity :

- This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.

-

Cytotoxicity :

- Research indicates that at certain concentrations, this compound exhibits cytotoxic effects on cancer cell lines. The compound induces apoptosis through the activation of caspases, which are crucial for programmed cell death.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This could have implications for treating inflammatory diseases.

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common foodborne pathogens, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound significantly reduced bacterial counts in vitro, supporting its potential use as a food preservative.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on human breast cancer cell lines revealed that this compound induced significant cytotoxic effects at concentrations above 50 µM. Flow cytometry analysis confirmed that the compound triggered apoptosis, highlighting its potential as an anticancer agent.

Research Findings

Recent research has focused on elucidating the pathways through which this compound exerts its effects:

- Cell Signaling Pathways : this compound appears to activate the MAPK/ERK signaling pathway, which is associated with cell growth and differentiation.

- Membrane Interaction : The compound's hydrophobic nature allows it to disrupt lipid bilayers, leading to altered permeability and potential cellular stress responses.

Eigenschaften

IUPAC Name |

N-hexadecylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h17H,2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZZEOFPTKOHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338246 | |

| Record name | N-hexadecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53396-33-1 | |

| Record name | N-hexadecylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.